molecular formula C15H13FO3 B1599740 (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone CAS No. 71186-85-1

(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone

Cat. No.: B1599740
CAS No.: 71186-85-1
M. Wt: 260.26 g/mol
InChI Key: ZAWIHPQSOJGMOW-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone: is a chemical compound with the molecular formula C15H13FO3 . It consists of a benzene ring substituted with a methoxy group at the 3 and 4 positions and a fluorine atom at the 4 position of another benzene ring, connected by a methanone group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Friedel-Crafts acylation reaction. In this method, 3,4-dimethoxybenzene is reacted with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the synthesis of (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

  • Substitution: Typical reagents include halogens (e.g., Br2) and Lewis acids (e.g., FeCl3).

Major Products Formed:

  • Oxidation: 3,4-Dimethoxybenzoic acid, 4-fluorobenzoic acid.

  • Reduction: 3,4-Dimethoxybenzyl alcohol, 4-fluorobenzylamine.

  • Substitution: 3,4-Dimethoxy-4'-fluorobiphenyl, 3,4-dimethoxy-4'-fluorobenzene.

Scientific Research Applications

(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone: has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone: can be compared with other similar compounds, such as (3,4-dimethoxyphenyl)(3-fluorophenyl)methanone and (3,4-dimethoxyphenyl)(2-fluorophenyl)methanone . These compounds differ in the position of the fluorine atom on the benzene ring, which can affect their chemical properties and biological activities.

Comparison with Similar Compounds

  • (3,4-Dimethoxyphenyl)(3-fluorophenyl)methanone

  • (3,4-Dimethoxyphenyl)(2-fluorophenyl)methanone

  • (3,4-Dimethoxyphenyl)(4-chlorophenyl)methanone

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Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWIHPQSOJGMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454383
Record name (3,4-dimethoxyphenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71186-85-1
Record name (3,4-dimethoxyphenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Veratrole (29.3 g) was added, while stirring, to a mixture of aluminum chloride (34 g) and 4-fluorobenzoyl chloride (35 g) which had been cooled to 0° C., and the resulting mixture allowed to stand for 12 hours at room temperature. It was then boiled for 1 hour. The reaction mixture was then decomposed with water/HCl and extracted with chloroform.
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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